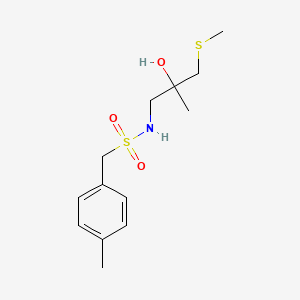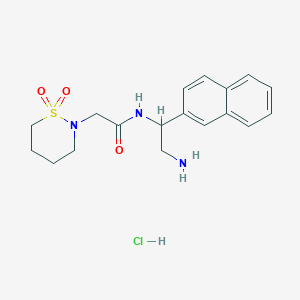
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, also known as DPI-3290, is a synthetic compound that has shown potential in various scientific research applications. The molecule has a unique structural composition that makes it a promising candidate for further investigation.
Wirkmechanismus
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide works by inhibiting the activity of specific enzymes that are involved in various cellular processes. The molecule has been shown to inhibit the activity of histone deacetylases (HDACs) and monoamine oxidases (MAOs). By inhibiting these enzymes, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can modulate gene expression and cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to induce cell cycle arrest and apoptosis. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to reduce oxidative stress and inflammation, leading to the protection of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in lab experiments is its ability to selectively inhibit specific enzymes. This allows researchers to study the effects of inhibiting these enzymes on various cellular processes. However, one of the limitations of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. Another direction is to study its effects on other cellular processes and pathways. Additionally, the development of more soluble derivatives of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide could improve its effectiveness in lab experiments.
Synthesemethoden
The synthesis of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(2,4-dioxooxazolidin-3-yl)ethylamine. The reaction takes place in the presence of a coupling agent and a catalyst, resulting in the formation of N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. The purity of the final product is achieved through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been studied in various scientific research applications, including cancer research and neurodegenerative diseases. In cancer research, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has shown potential as a therapeutic agent by inhibiting the growth of cancer cells. In neurodegenerative diseases, N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been shown to protect neurons from oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethyl]-1,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O4/c1-7-5-8(13-14(7)2)10(17)12-3-4-15-9(16)6-19-11(15)18/h5H,3-4,6H2,1-2H3,(H,12,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADCRJBDHBWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NCCN2C(=O)COC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2,4-dioxooxazolidin-3-yl)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Chlorophenyl)sulfanyl]-2-pyrazinecarbonitrile](/img/structure/B2949767.png)

![3-(4-Ethoxyphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2949769.png)
![2-Chloro-N-[(4-methoxy-1-benzothiophen-7-yl)methyl]acetamide](/img/structure/B2949772.png)
![2-(3-Aminospiro[3.3]heptan-1-yl)acetic acid;hydrochloride](/img/structure/B2949774.png)


![8-(3,5-dimethylphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2949777.png)
![methyl 3-(4-(N-benzyl-N-methylsulfamoyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2949778.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((2,5-dimethylfuran-3-yl)methyl)oxalamide](/img/structure/B2949781.png)
![tert-Butyl N-[(4-phenyl-1,3-thiazol-2-yl)methyl]carbamate](/img/structure/B2949782.png)
![N-(3-fluoro-4-methylphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2949784.png)

![4-Bromo-5-formyl-N-[[1-(2-methoxyethyl)-3,5-dimethylpyrazol-4-yl]methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B2949786.png)